molecular formula C17H13BrN2O2 B5185100 N-(4-bromophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide

N-(4-bromophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide

货号 B5185100
分子量: 357.2 g/mol
InChI 键: NPFSLRYJEGUSGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-bromophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is commonly referred to as BMS-986165 and has been studied for its potential therapeutic applications.

作用机制

BMS-986165 selectively inhibits TYK2 by binding to its ATP-binding site, which is essential for its kinase activity. This results in the inhibition of downstream signaling pathways that are activated by cytokine receptors. The inhibition of TYK2 by BMS-986165 leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-α), which are implicated in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models of autoimmune diseases. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-α, in human peripheral blood mononuclear cells (PBMCs) and animal models of psoriasis, lupus, and inflammatory bowel disease. BMS-986165 has also been shown to reduce the infiltration of immune cells into inflamed tissues and improve the clinical symptoms of these diseases.

实验室实验的优点和局限性

BMS-986165 has several advantages for lab experiments. It is a highly selective inhibitor of TYK2, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for in vivo studies. However, BMS-986165 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully evaluated. It is also expensive to synthesize and may not be readily available for some researchers.

未来方向

There are several future directions for the research on BMS-986165. One potential application is in the treatment of autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease. Further studies are needed to evaluate the safety and efficacy of BMS-986165 in these diseases. Another potential application is in the treatment of cancer. TYK2 has been shown to play a role in the regulation of immune responses against tumors, and the inhibition of TYK2 by BMS-986165 may enhance the anti-tumor immune response. Further studies are needed to evaluate the potential of BMS-986165 as a cancer immunotherapy. In addition, the development of more potent and selective inhibitors of TYK2 may lead to the discovery of new therapeutic targets for various diseases.

合成方法

The synthesis of BMS-986165 involves the reaction of 4-bromoaniline and 4-methylphenyl isoxazole-5-carboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature under nitrogen atmosphere. The resulting product is purified by column chromatography to obtain BMS-986165 in high yield and purity.

科学研究应用

BMS-986165 has been studied for its potential therapeutic applications in various diseases such as psoriasis, lupus, and inflammatory bowel disease. It is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes, which are involved in cytokine signaling pathways. The inhibition of TYK2 by BMS-986165 leads to a reduction in the production of pro-inflammatory cytokines, which are implicated in the pathogenesis of these diseases.

属性

IUPAC Name

N-(4-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-11-2-4-12(5-3-11)16-10-15(20-22-16)17(21)19-14-8-6-13(18)7-9-14/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFSLRYJEGUSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。